3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiophene ring, which is further connected to a prop-2-enoic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of acetic anhydride to form the desired product. The reaction conditions typically include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological responses .
Comparison with Similar Compounds
Similar Compounds
3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid: Similar structure with a different position of the chlorine atom on the phenyl ring.
3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid: Another positional isomer with the chlorine atom at the para position.
3-[5-(2-Bromophenyl)thiophen-2-yl]prop-2-enoic acid: Similar compound with a bromine atom instead of chlorine.
Uniqueness
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the chlorine atom on the phenyl ring can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Biological Activity
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid, also known by its CAS number 950070-11-8, is a thiophene derivative that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H9ClO2S, with a molecular weight of 264.73 g/mol. The compound features a thiophene ring substituted with a chlorophenyl group, contributing to its unique chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₃H₉ClO₂S |
Molecular Weight | 264.73 g/mol |
CAS Number | 950070-11-8 |
Anticancer Properties
Research has indicated that thiophene derivatives, including this compound, exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial activity against several bacterial strains. A notable study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a dose-dependent inhibition of bacterial growth. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by over 70% at a concentration of 100 µM after 48 hours. Flow cytometry analysis indicated an increase in the population of cells in the sub-G1 phase, suggesting apoptosis .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of E. coli. The results showed that at concentrations above 50 µg/mL, there was a significant reduction in bacterial colony-forming units (CFUs), supporting its potential as an antimicrobial agent .
Properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGWEBGESDTBT-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.